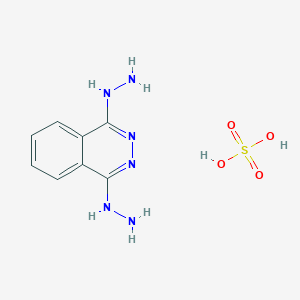

Dihydralazine Sulfate

Beschreibung

Eigenschaften

IUPAC Name |

(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHAMWGGORIDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223501 | |

| Record name | Dihydralazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7327-87-9 | |

| Record name | Dihydralazine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7327-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydralazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydralazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydralazine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRALAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2B1W91NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydralazine Sulfate's Mechanism of Action in Vascular Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709) sulfate (B86663) is a direct-acting vasodilator that has been a cornerstone in the management of hypertension. Its primary therapeutic effect is achieved through the relaxation of vascular smooth muscle cells (VSMCs), particularly in the arterial vasculature. Despite its long-standing clinical use, the precise molecular mechanisms underpinning its action are multifaceted and have been the subject of extensive research. This technical guide provides a comprehensive overview of the core mechanisms of action of dihydralazine in VSMCs, with a focus on its interaction with intracellular signaling pathways, ion channels, and calcium metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of dihydralazine's pharmacology.

Core Mechanisms of Action

Dihydralazine sulfate exerts its vasodilatory effects through a combination of mechanisms, primarily centered on altering the intracellular calcium concentration ([Ca²⁺]i) in VSMCs. The key proposed mechanisms are:

-

Inhibition of Intracellular Calcium Release: A principal mechanism is the inhibition of Ca²⁺ release from the sarcoplasmic reticulum (SR), the main intracellular Ca²⁺ store in VSMCs.[1][2][3][4][5] Dihydralazine is thought to interfere with the inositol (B14025) 1,4,5-trisphosphate (IP₃) signaling pathway, which is a major trigger for Ca²⁺ release from the SR.[1][2][4][6]

-

Modulation of Potassium Channels: Evidence suggests that dihydralazine may activate high-conductance Ca²⁺-activated potassium channels (BKCa).[7] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the VSMC membrane. This hyperpolarization makes the opening of voltage-gated Ca²⁺ channels less likely, thereby reducing Ca²⁺ influx and promoting relaxation.

-

Endothelium-Dependent and -Independent Effects: The action of dihydralazine appears to have both endothelium-dependent and -independent components. At lower, more clinically relevant concentrations (<10 μM), its vasodilatory effect in some vascular beds is primarily dependent on an intact endothelium and involves the release of prostacyclin.[8][9] However, at higher concentrations, dihydralazine acts directly on VSMCs, an effect that persists even after the removal of the endothelium.[2][5][10]

-

Interference with Myosin Light Chain Phosphorylation: A less commonly cited but plausible mechanism is the direct inhibition of the Ca²⁺-dependent phosphorylation of the 20-kDa myosin P-light chains.[11] This phosphorylation is a critical step in the actin-myosin cross-bridge cycling that leads to muscle contraction.

Quantitative Data on Dihydralazine-Induced Vasodilation

The vasodilatory potency of dihydralazine has been quantified in various ex vivo studies. The half-maximal effective concentration (EC₅₀) provides a measure of the drug's potency in inducing relaxation of pre-contracted vascular tissues.

| Vascular Tissue | Agonist Used for Pre-contraction | EC₅₀ of Dihydralazine (μM) | Efficacy (% Relaxation) | Reference |

| Rabbit Aorta | Phenylephrine (B352888) | 17 | >90% (at >100 μM) | [1][2][3] |

| Rabbit Pulmonary Artery | Phenylephrine | 16 ± 2 | ~90% (at >100 μM) | [2] |

| Porcine Coronary Arteries | K⁺ (20 mM) | pD₂ = 5.38 ± 0.06 | 85.9 ± 3.6% | [7] |

| Rat Mesenteric Arteries (from pregnant rats) | Phenylephrine | 3.6 ± 0.3 | 75 ± 6.2% | [8][9] |

pD₂ is the negative logarithm of the EC₅₀.

Signaling Pathways

The vasodilatory action of dihydralazine involves intricate signaling pathways within the vascular smooth muscle cell.

Direct Action on Vascular Smooth Muscle Cells

Modulation of Potassium Channels and Membrane Potential

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of dihydralazine.

Isometric Tension Recording in Isolated Aortic Rings

This protocol is used to assess the direct vasodilatory effect of dihydralazine on vascular smooth muscle.

Objective: To measure the dose-dependent relaxation of pre-contracted aortic rings in response to dihydralazine.

Materials:

-

Isolated thoracic aorta from a suitable animal model (e.g., rabbit, rat).

-

Krebs-Henseleit solution (in mM: 118.1 NaCl, 4.7 KCl, 2.6 CaCl₂, 0.6 MgSO₄, 24.9 NaHCO₃, 1.2 KH₂PO₄, and 5.6 glucose).

-

Carbogen gas (95% O₂ and 5% CO₂).

-

Phenylephrine or KCl for pre-contraction.

-

This compound stock solution.

-

Organ bath myography system with isometric force transducers.

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adherent connective and adipose tissue. Cut the aorta into rings of 2-4 mm in length. For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.

-

Mounting: Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60-80 mM).

-

Pre-contraction: After washout and return to baseline, pre-contract the rings with a submaximal concentration of an agonist like phenylephrine (e.g., 1 μM) to achieve a stable contraction plateau.

-

Dose-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of dihydralazine to the organ bath, allowing the response to stabilize at each concentration.

-

Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction tension. Plot the percentage relaxation against the logarithm of the dihydralazine concentration to determine the EC₅₀.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2

This protocol allows for the real-time measurement of changes in intracellular calcium concentration in response to dihydralazine.

Objective: To determine if dihydralazine alters basal or agonist-induced increases in [Ca²⁺]i in cultured VSMCs.

Materials:

-

Cultured vascular smooth muscle cells (e.g., A7r5 cell line or primary cells).

-

Fura-2 acetoxymethyl ester (Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Agonist (e.g., phenylephrine, angiotensin II).

-

This compound.

-

Fluorescence imaging system or plate reader capable of ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

Procedure:

-

Cell Culture: Grow VSMCs on glass coverslips to an appropriate confluency.

-

Fura-2 Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 μM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.

-

De-esterification: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM and allow 15-30 minutes for intracellular de-esterification of the dye.

-

Baseline Measurement: Mount the coverslip on the stage of the fluorescence microscope or place the plate in the reader. Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

Experimental Treatment:

-

To test the effect on agonist-induced Ca²⁺ increase, first add the agonist to the cells and record the Ca²⁺ transient. After washout and return to baseline, pre-incubate the cells with dihydralazine for a defined period, and then re-stimulate with the agonist in the presence of dihydralazine.

-

To test the effect on basal Ca²⁺, add dihydralazine directly to the cells and monitor any changes in the fluorescence ratio.

-

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca²⁺]i. Changes in this ratio over time reflect changes in intracellular calcium.

Patch-Clamp Electrophysiology for BKCa Channels

This technique is used to study the effect of dihydralazine on the activity of specific ion channels.

Objective: To determine if dihydralazine modulates the current through BKCa channels in isolated VSMCs.

Materials:

-

Isolated vascular smooth muscle cells.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for patch pipettes.

-

Pipette solution (intracellular-like) and bath solution (extracellular-like) with appropriate ion concentrations and channel blockers to isolate BKCa currents.

-

This compound.

Procedure:

-

Cell Isolation: Enzymatically dissociate VSMCs from a vascular tissue of interest.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ.

-

Seal Formation: Under microscopic guidance, bring the patch pipette into contact with an isolated VSMC and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell recording configuration.

-

Current Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit ion channel currents.

-

Drug Application: After obtaining a stable baseline recording of BKCa currents, perfuse the bath solution with dihydralazine and record any changes in the current amplitude or kinetics.

-

Data Analysis: Analyze the recorded currents to determine changes in current-voltage relationships, channel open probability, and other gating parameters in the presence and absence of dihydralazine.

Conclusion

The mechanism of action of this compound in vascular smooth muscle cells is complex, involving multiple interconnected pathways. The primary vasodilatory effect is a direct relaxation of arterial smooth muscle, which is largely attributed to the inhibition of intracellular calcium release from the sarcoplasmic reticulum, likely via interference with the IP₃ signaling cascade. Additionally, modulation of potassium channels leading to membrane hyperpolarization contributes to the reduction of calcium influx. While a component of its action at clinically relevant concentrations may be endothelium-dependent, its direct effect on VSMCs is well-established. A comprehensive understanding of these mechanisms is crucial for the rational design of novel vasodilators and for optimizing the therapeutic use of dihydralazine in cardiovascular diseases. Further research is warranted to fully elucidate the interplay between these different signaling pathways and to explore the clinical relevance of its more recently discovered properties, such as its antioxidant effects.

References

- 1. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of hydralazine induced... preview & related info | Mendeley [mendeley.com]

- 5. researchgate.net [researchgate.net]

- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 7. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Dihydralazine Sulfate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine (B103709) sulfate (B86663), a hydrazinophthalazine derivative, is a direct-acting vasodilator primarily used in the management of hypertension. Its efficacy in reducing blood pressure is attributed to its specific effects on the vasculature. A thorough understanding of its pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for optimizing its therapeutic use and for the development of novel antihypertensive agents. This technical guide provides an in-depth overview of the in vivo behavior of dihydralazine sulfate, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Pharmacokinetics: The Body's Handling of this compound

The disposition of this compound in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME) profile. These processes are influenced by factors such as the route of administration and the individual's genetic makeup, particularly their acetylator status.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of dihydralazine in various species after intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of Dihydralazine

| Species | Dose (mg/kg) | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Human | 0.3 | 2-8 hours | - | - | [1] |

| Dog | 0.25 - 4.0 | - | 70 ml/min/kg | 9 L/kg | [2] |

| Rabbit | 1, 5, 7.5 | 0.25-0.4 min (initial phase), 1.0-2.0 min (second phase) | Higher than rat and dog | - | [3] |

| Rat | 1, 5, 7.5 | - | Lower than rabbit, higher than dog | - | [3] |

Table 2: Oral Pharmacokinetic Parameters of Dihydralazine

| Species | Dose | Cmax | Tmax | Bioavailability (F) | Reference |

| Human (Slow Acetylators) | 20 mg | 47.0 ± 11.0 ng/mL | 1 hour | 30-35% | [1][4] |

| Human (Fast Acetylators) | 20 mg | Lower than slow acetylators | 1 hour | 10-16% | [1][4] |

| Dog | 0.25 - 4.0 mg/kg | Dose-dependent increase | - | 36-77% (increases with dose) | [2] |

Metabolism and Excretion

Dihydralazine undergoes extensive metabolism, primarily through acetylation and oxidation.[1] The rate of acetylation is genetically determined, with individuals being classified as either "slow" or "fast" acetylators. This polymorphism significantly impacts the drug's bioavailability and plasma concentrations.[1][4] In humans, after oral administration, a significant portion of the dose is eliminated through first-pass metabolism.[1][5] The metabolites are primarily excreted in the urine.[5] In dogs, biliary excretion has been observed to be a route of elimination.[3]

Pharmacodynamics: The Drug's Effect on the Body

This compound's primary pharmacodynamic effect is the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.

Mechanism of Action: A Two-Pronged Approach

The vasodilatory effect of dihydralazine is mediated through two main pathways:

-

Inhibition of Calcium Ion Influx: Dihydralazine directly inhibits the influx of calcium ions into vascular smooth muscle cells. Since calcium is essential for muscle contraction, this inhibition leads to muscle relaxation and vasodilation.

-

Stimulation of Nitric Oxide (NO) Release: Dihydralazine stimulates the release of nitric oxide from endothelial cells. NO then diffuses into the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[6]

The NO-cGMP Signaling Pathway

The activation of sGC by NO initiates a signaling cascade that results in vasodilation.

Caption: this compound's dual mechanism of action leading to vasodilation.

Hemodynamic Effects

The primary hemodynamic consequence of dihydralazine-induced vasodilation is a decrease in mean arterial blood pressure.[7] This reduction in afterload can lead to a reflex increase in heart rate and cardiac output as the body attempts to maintain adequate tissue perfusion.[7][8] In conscious rats, the heart rate response to hydralazine (B1673433) can be variable, with some animals exhibiting tachycardia, no change, or even bradycardia, potentially due to the interplay between arterial baroreflexes and cardiac mechanoreceptor reflexes.[9]

Experimental Protocols

Pharmacokinetic Analysis

A common experimental workflow for determining the pharmacokinetic profile of this compound in vivo is as follows:

Caption: General experimental workflow for in vivo pharmacokinetic studies.

Quantitative Analysis of Dihydralazine in Biological Samples:

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of dihydralazine in plasma and urine.

-

Sample Preparation: Plasma or urine samples are typically subjected to protein precipitation followed by solid-phase extraction to isolate the drug and remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18) and eluted with a suitable mobile phase.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, where dihydralazine is ionized and fragmented. Specific parent and daughter ion transitions are monitored for quantification.

Pharmacodynamic Assessment

Measurement of Blood Pressure and Heart Rate in Rats:

A standard protocol for assessing the hemodynamic effects of dihydralazine in rats involves the following steps:

-

Animal Preparation: Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for drug administration.

-

Baseline Measurements: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Continuous Monitoring: MAP and HR are continuously monitored and recorded for a specified period after each dose to determine the magnitude and duration of the response.[10]

Conclusion

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound. The quantitative data presented in the tables offer a valuable resource for comparative analysis, while the detailed experimental methodologies provide a foundation for designing future studies. The visualization of the signaling pathway and experimental workflow aims to facilitate a deeper understanding of the drug's action and evaluation. This information is intended to support researchers, scientists, and drug development professionals in their efforts to advance the therapeutic application of dihydralazine and to discover and develop new cardiovascular medicines.

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. Hydralazine pharmacokinetics and interaction with food: an evaluation of the dog as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacokinetics of dihydralazine following intravenous administration in laboratory animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma concentrations and pharmacokinetics of dihydralazine after single oral doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on hydralazine. III. Bioavailability of hydralazine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The cardiac response to a small i.v. dose of dihydralazine, a safe drug for diagnostic tests? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reflex bradycardia induced by hydralazine in sino-aortic deafferented conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Dihydralazine Sulfate for Research Applications

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of dihydralazine (B103709) sulfate (B86663) for research purposes. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Dihydralazine (1,4-dihydrazinophthalazine) is a direct-acting vasodilator primarily used as an antihypertensive agent.[1] It belongs to the hydrazinophthalazine class of compounds and exerts its therapeutic effect by relaxing vascular smooth muscle, leading to a reduction in blood pressure. For research applications, a reliable and well-documented method for the synthesis and purification of dihydralazine sulfate is crucial to ensure the quality and reproducibility of experimental results. This guide outlines a common synthetic route, detailed purification protocols, and analytical methods for quality control.

Synthesis of this compound

The synthesis of this compound is typically a multi-step process that begins with readily available starting materials such as phthalic anhydride (B1165640) or phthalazinone. A common and effective strategy involves the chlorination of a phthalazinone precursor to form a reactive intermediate, followed by nucleophilic substitution with hydrazine (B178648). The final step involves the formation of the sulfate salt.

A general workflow for the synthesis is depicted below:

Step 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride

-

Reaction: Phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or acetic acid, to yield phthalazin-1,4-dione.[2]

-

Procedure:

-

To a solution of phthalic anhydride (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1 equivalent) dropwise with stirring.[2]

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain phthalazin-1,4-dione.

-

Step 2: Synthesis of 1,4-Dichlorophthalazine

-

Reaction: Phthalazin-1,4-dione is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to produce 1,4-dichlorophthalazine.[3]

-

Procedure:

-

Carefully add phthalazin-1,4-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for 3-5 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.[3]

-

Step 3: Synthesis of Dihydralazine (base)

-

Reaction: 1,4-Dichlorophthalazine is reacted with an excess of hydrazine hydrate to substitute the chlorine atoms with hydrazinyl groups.

-

Procedure:

-

Suspend 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent like ethanol or isopropanol.[3]

-

Add an excess of hydrazine hydrate (at least 2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux for 4-6 hours. The product will start to precipitate during the reaction.

-

Cool the reaction mixture, filter the precipitated solid, and wash with cold ethanol.

-

Dry the crude dihydralazine base under vacuum.

-

Step 4: Formation of this compound

-

Reaction: The dihydralazine base is neutralized with sulfuric acid to form the more stable sulfate salt.[4]

-

Procedure:

-

Dissolve the crude dihydralazine base in a minimal amount of a suitable solvent, such as a mixture of water and an alcohol (e.g., ethanol), with gentle heating (60-80°C).[4]

-

Slowly add a stoichiometric amount of dilute sulfuric acid dropwise with continuous stirring.

-

After the addition is complete, continue stirring for a period to ensure complete salt formation.

-

Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the crystalline product, wash with a small amount of cold solvent, and dry under vacuum.

-

The following table summarizes typical yields and purity data for each step of the synthesis. These values are indicative and can vary based on reaction scale and specific conditions.

| Step | Product | Typical Molar Yield | Typical Purity (by HPLC) |

| 1 | Phthalazin-1,4-dione | 85-95% | >98% |

| 2 | 1,4-Dichlorophthalazine | 70-85% | >97% |

| 3 | Dihydralazine (base) | 75-90% | >95% (crude) |

| 4 | This compound | 80-90% (from base) | >99% (after purification)[4] |

Purification of this compound

For research purposes, high purity of the final compound is essential. The primary methods for purifying crude this compound are recrystallization and treatment with activated carbon.

Recrystallization

-

Purpose: To remove process-related impurities and improve the crystalline form of the product.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent system. A mixture of water and a miscible organic solvent like ethanol or methanol (B129727) is often effective.

-

If the solution is colored, proceed with activated carbon treatment.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form well-defined crystals.

-

Further cool the mixture in an ice bath to maximize crystal yield.

-

Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at a temperature not exceeding 50°C.

-

Activated Carbon Treatment

-

Purpose: To remove colored impurities.

-

Procedure:

-

After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-5% by weight of the solute).

-

Stir the mixture at an elevated temperature for 15-30 minutes.

-

Hot filter the mixture through a pad of celite or a suitable filter aid to remove the activated carbon.

-

Proceed with the cooling and crystallization steps as described in the recrystallization protocol.

-

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

HPLC is a powerful tool for assessing the purity of this compound and for quantifying any impurities.[5][6]

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic modifier like acetonitrile. A common mobile phase composition is a high aqueous ratio, for instance, 98:2 (v/v) buffer:acetonitrile.[6]

-

Detection: UV detection at a wavelength of approximately 235 nm or 305 nm.[5][6]

-

Column Temperature: 30-40°C.[6]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve it in the mobile phase or a suitable diluent to a known concentration (e.g., 100 µg/mL).[6]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Melting Point: Determination of the melting point can provide a quick indication of purity.

-

Spectroscopy (IR, NMR): Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure of the synthesized compound.

-

Elemental Analysis: To confirm the empirical formula of the this compound salt.

Mechanism of Action: Vasodilation Signaling Pathway

This compound induces vasodilation through a multi-faceted mechanism primarily targeting vascular smooth muscle cells and endothelial cells.[1]

The primary mechanisms of action include:

-

Inhibition of Calcium Release: Dihydralazine directly acts on vascular smooth muscle cells to inhibit the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. A reduction in intracellular Ca²⁺ levels prevents the activation of myosin light-chain kinase, which is essential for muscle contraction.[1][7]

-

Stimulation of Nitric Oxide Release: Dihydralazine also acts on endothelial cells to stimulate the production and release of nitric oxide (NO). NO, a potent vasodilator, diffuses into the adjacent smooth muscle cells.[1]

-

Activation of Guanylate Cyclase: In the smooth muscle cells, NO activates the enzyme soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]

-

cGMP-Mediated Vasodilation: The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G, which in turn phosphorylates various proteins that promote muscle relaxation and vasodilation.[8]

By understanding these synthesis and purification protocols, as well as the underlying mechanism of action, researchers can confidently prepare and utilize high-quality this compound in their studies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmascholars.com [pharmascholars.com]

- 7. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of Dihydralazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Dihydralazine (B103709) Sulfate (B86663). Dihydralazine, a hydrazinophthalazine derivative, is an antihypertensive agent. Understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the degradation of dihydralazine sulfate under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic stress, and outlines the analytical methodologies for stability assessment.

Chemical Stability Profile

This compound is susceptible to degradation under several conditions, primarily mediated by its reactive hydrazine (B178648) groups. The stability of this compound is significantly influenced by pH, temperature, humidity, and light.

Hydrolytic Degradation

This compound exhibits pH-dependent stability in aqueous solutions. It is relatively stable in acidic conditions but degrades significantly in neutral to alkaline environments.

-

Acidic Conditions: When studied as a single agent, this compound is resistant to degradation in acidic media (e.g., 1 M HCl). However, its degradation can be induced in acidic conditions when in the presence of other substances, such as hydrochlorothiazide.

-

Neutral and Alkaline Conditions: The degradation of this compound is pronounced at pH ≥ 7. Complete degradation has been observed in strongly alkaline environments (e.g., 1 M NaOH).

Oxidative Degradation

The hydrazine moieties in dihydralazine are susceptible to oxidation. Studies have shown that dihydralazine can be oxidized by various oxidizing agents, leading to the formation of reactive intermediates. While specific studies on forced degradation with hydrogen peroxide are not extensively detailed in the reviewed literature, the general understanding of hydrazine chemistry suggests a high susceptibility to oxidative degradation.

Thermal Degradation

This compound is sensitive to high temperatures, both in solid form and in solution. Significant degradation has been observed when the solid drug is exposed to elevated temperatures and humidity.

Photodegradation

Exposure to UV/Vis light can induce the degradation of this compound. The extent of photodegradation increases with higher light exposure. The presence of other photosensitive compounds can accelerate the photodegradation of dihydralazine.

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of this compound under various stress conditions. The data is primarily derived from a comprehensive study by Gumieniczek et al. (2018).

Table 1: Degradation of this compound in Liquid State under Different pH Conditions

| Stress Condition (Individual Drug) | Degradation (%) |

| 1 M HCl | No degradation |

| Buffer pH 4 | 5.50 |

| Buffer pH 7 | 38.54 |

| Buffer pH 10 | 74.98 |

| 1 M NaOH | 100 |

Data from Gumieniczek et al. (2018).

Table 2: Degradation of this compound in Solid State

| Stress Condition | Duration | Degradation (%) |

| 70°C / 80% RH | 2 months | 22.01 |

Data from Gumieniczek et al. (2018).

Table 3: Photodegradation of this compound

| Light Exposure | Degradation (%) |

| 1 ICH dose (18,902 kJ m⁻²) | 2.85 |

| 3 ICH doses (56,706 kJ m⁻²) | 13.26 |

| 6 ICH doses (113,412 kJ m⁻²) | 100 |

Data from Gumieniczek et al. (2018).

Degradation Pathways and Products

The degradation of this compound proceeds through several pathways, leading to various degradation products. The primary degradation pathways involve hydrolysis and oxidation of the hydrazine groups.

Alkaline and Photolytic Degradation Pathway

Under alkaline and photolytic conditions, dihydralazine can undergo degradation to form several products. A proposed pathway involves the loss of hydrazine moieties and subsequent rearrangement of the phthalazine (B143731) ring.

Caption: Proposed degradation pathway of this compound under alkaline and photolytic stress.

Identified Degradation Products

Several degradation products of dihydralazine have been identified using LC-MS techniques. These include:

-

(Phenylmethyl)hydrazine: Observed in stressed individual samples.

-

Phthalazine: A common degradation product resulting from the loss of hydrazine groups.

-

Phthalazinone: Another potential degradation product formed through oxidative pathways.

Further research is required to fully elucidate the structures and formation mechanisms of all degradation products under various stress conditions.

Experimental Protocols for Stability Studies

This section details the methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.

Forced Degradation Studies Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Caption: General workflow for forced degradation studies of this compound.

Stability-Indicating HPLC-UV Method

A validated stability-indicating HPLC-UV method is crucial for the quantitative analysis of dihydralazine and its degradation products.

-

Chromatographic System: A standard HPLC system with a UV detector is suitable.

-

Column: A LiChrospher®CN column (125 × 4.0 mm, 5 µm) or a similar column can be used.

-

Mobile Phase: A mixture of water, 0.02 M tetrabutylammonium (B224687) hydrogen sulfate, and acetonitrile (B52724) (20:65:15, v/v/v) adjusted to pH 3.5 with 0.5 M sulfuric acid has been shown to be effective.

-

Flow Rate: 1.4 mL/min.

-

Detection Wavelength: 235 nm.

-

Column Temperature: 25 °C.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

For solid-state studies, dissolve the stressed solid sample in the diluent.

-

For liquid-state studies, dilute the stressed solution to the appropriate concentration.

-

Filter the samples through a 0.45 µm filter before injection.

-

LC-MS for Degradation Product Identification

LC-MS is a powerful technique for the identification and structural elucidation of degradation products.

-

LC System: A UPLC or HPLC system coupled to a mass spectrometer.

-

Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative modes should be employed.

-

Mobile Phase: A gradient elution with mobile phases such as water and acetonitrile containing a modifier like ammonium (B1175870) formate (B1220265) is typically used.

-

Data Analysis: The accurate mass data obtained from the MS analysis is used to determine the elemental composition of the degradation products, which aids in their structural elucidation.

Alternative Analytical Techniques

While HPLC-UV and LC-MS are the most common techniques, other methods can also be employed for stability studies of this compound:

-

Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC, which is beneficial for separating complex mixtures of degradation products.

-

Capillary Electrophoresis (CE): Can be a valuable tool for the separation of charged species and can offer different selectivity compared to HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for the unambiguous identification of degradation products, especially when coupled with separation techniques (LC-NMR).

Logical Relationships in Stability Assessment

The following diagram illustrates the logical relationships between the different aspects of a comprehensive stability assessment of this compound.

Caption: Logical flow from stability testing to pharmaceutical development applications.

Conclusion

This technical guide has provided a detailed overview of the chemical stability and degradation pathways of this compound. The compound is susceptible to degradation under hydrolytic (neutral to alkaline pH), thermal, and photolytic stress. The primary analytical techniques for stability assessment are HPLC-UV for quantification and LC-MS for the identification of degradation products. A thorough understanding of these stability characteristics is essential for the development of robust and safe pharmaceutical formulations of this compound. Further research is warranted to fully characterize the degradation products and mechanisms under all stress conditions.

Dihydralazine Sulfate solubility in common laboratory solvents like DMSO and water

An In-Depth Technical Guide to the Solubility of Dihydralazine (B103709) Sulfate (B86663)

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to experimental design, formulation, and ensuring reliable biological data. Dihydralazine sulfate, a vasodilator used as an antihypertensive agent, presents a case where solubility data can vary based on the solvent and experimental conditions.[1][2][3] This guide provides a detailed overview of its solubility in common laboratory solvents, outlines standard experimental protocols for solubility determination, and illustrates key related workflows and biological pathways.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The data, summarized below, indicates variability, particularly in aqueous media, which underscores the importance of experimental conditions.

| Solvent | Reported Solubility | Conditions / Notes | Source(s) |

| DMSO | 1 mg/mL | - | [1][3][4] |

| ≥1 mg/mL | - | ||

| 2 mg/mL | Solution reported as "clear" | ||

| 4.17 mg/mL | Requires sonication and warming to 60°C | [5] | |

| 6 mg/mL | Fresh DMSO recommended as moisture can reduce solubility | [6] | |

| Water | 1 g/10 mL (100 mg/mL) | Reported as "soluble" | |

| < 0.1 mg/mL | Reported as "insoluble"; requires sonication, warming to 60°C | [5] | |

| Ethanol | Insoluble | - | [6] |

Note: The significant discrepancy in reported water solubility (ranging from highly soluble to insoluble) may be attributable to differences in experimental methods (e.g., kinetic vs. thermodynamic), pH, temperature, or the presence of different salt forms or hydrates.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical. The two primary methods employed during drug discovery and development are for determining thermodynamic and kinetic solubility.[7][8]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the intrinsic equilibrium solubility of a compound.[8][9][10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation : Add an excess amount of this compound solid to a vial containing the solvent of interest (e.g., water, DMSO, or a relevant buffer). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[8]

-

Equilibration : Seal the vial and agitate it at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.[10]

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Accurately dilute the saturated supernatant with a suitable solvent.

-

Analysis : Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a standard calibration curve.[7]

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[7]

Methodology:

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[7]

-

Serial Dilution : Add small aliquots of the DMSO stock solution to a multi-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

-

Precipitation Detection : Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. The formation of a precipitate is detected by an instrument that measures light scattering (nephelometry) or turbidity.[7]

-

Solubility Calculation : The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation is detected.[7]

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) in accordance with the specified technical requirements.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Dihydralazine's Vasodilatory Signaling Pathways.

Mechanism of Action Summary

This compound functions primarily as a direct-acting arterial vasodilator.[11] Its mechanism, while not fully elucidated, is understood to involve several pathways:

-

Calcium Metabolism : It interferes with calcium ion (Ca²⁺) movements within vascular smooth muscle cells, inhibiting their influx and promoting muscle relaxation.[12][13]

-

Nitric Oxide (NO) Stimulation : The drug may stimulate the release of nitric oxide from endothelial cells, which activates guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[12][13]

-

HIF-1α Pathway : A novel mechanism suggests that dihydralazine inhibits prolyl hydroxylase domain (PHD) enzymes.[14][15] This action stabilizes the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), promoting the expression of downstream genes, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[14][15]

References

- 1. Dihydralazine sulphate CAS#: 7327-87-9 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cas 7327-87-9,Dihydralazine sulphate | lookchem [lookchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. CAS 484-23-1: Dihydralazine | CymitQuimica [cymitquimica.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. droracle.ai [droracle.ai]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

In Vitro Genotoxicity of Dihydralazine Sulfate in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709) sulfate (B86663), an antihypertensive medication, has been the subject of scrutiny regarding its potential to induce genetic damage. This technical guide provides a comprehensive overview of the in vitro genotoxicity of dihydralazine sulfate in mammalian cells. Drawing from a range of studies, this document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the proposed mechanisms of action through signaling pathway diagrams. The evidence strongly indicates that this compound is genotoxic in various in vitro mammalian cell systems, inducing DNA repair, micronuclei formation, and gene mutations. The primary mechanism is believed to involve the generation of reactive oxygen species, leading to DNA damage and the activation of cellular stress response pathways.

Introduction

This compound is a hydrazine (B178648) derivative used in the management of hypertension. Its structural similarity to other hydrazine compounds, some of which are known mutagens and carcinogens, has prompted investigations into its genotoxic potential.[1] Understanding the in vitro genotoxicity of this compound is crucial for assessing its safety profile and for regulatory purposes. This guide synthesizes the available scientific literature to provide a detailed technical resource for professionals in the fields of toxicology, pharmacology, and drug development.

Quantitative Genotoxicity Data

The following tables summarize the quantitative data from key in vitro genotoxicity studies on this compound and its closely related analog, hydralazine (B1673433). These assays provide evidence of DNA damage, chromosomal aberrations, and gene mutations induced by these compounds in mammalian cells.

Table 1: DNA Repair Assay in Primary Rat Hepatocytes

| Compound | Concentration | Result | Reference |

| Dihydralazine | Not Specified | Elicited DNA Repair | [2] |

| Hydralazine | Not Specified | Elicited DNA Repair | [2] |

Table 2: In Vitro Micronucleus Assay in L929 Mouse Fibroblast Cells

| Compound | Exposure Time | Concentration | Result (% Micronucleated Cells) | Reference |

| Dihydralazine | 24 hours | 0.1 µg/mL | Positive (Dose-dependent increase) | [3] |

| Dihydralazine | 48 hours | 0.1 µg/mL | Positive (Dose-dependent increase) | [3] |

| Hydralazine | 24 hours | 1.0 µg/mL | Positive (Dose-dependent increase) | [3] |

| Hydralazine | 48 hours | 1.0 µg/mL | Positive (Dose-dependent increase) | [3] |

Note: The referenced study indicates a dose-dependent increase but does not provide specific percentages for each concentration.

Table 3: Gene Mutation Assay at the HPRT Locus in ARL 18 Rat Liver Cells

| Compound | Concentration (M) | Mutant Frequency (mutants/10⁶ cells) | Reference |

| Hydralazine | 5 x 10⁻⁶ | Concentration-dependent increase | [4] |

| Hydralazine | 5 x 10⁻⁴ | 110 | [4] |

| Benzo(a)pyrene (Positive Control) | 10⁻⁴ | 129 | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of genotoxicity studies. The following sections outline the protocols for the key assays cited in this guide.

DNA Repair Assay in Primary Rat Hepatocytes

This assay assesses the ability of a test compound to induce DNA damage, which in turn triggers DNA repair synthesis.

-

Cell Culture: Primary hepatocytes are isolated from adult male rats and cultured.

-

Treatment: The cultured hepatocytes are exposed to various concentrations of this compound. A positive control (e.g., a known genotoxin) and a negative control (vehicle) are run in parallel.

-

³H-Thymidine Incorporation: During the exposure period, radiolabeled thymidine (B127349) ([³H]TdR) is added to the culture medium. Cells undergoing DNA repair will incorporate the [³H]TdR into their DNA.

-

Autoradiography: After treatment, the cells are fixed, and autoradiography is performed to visualize the incorporation of [³H]TdR.

-

Data Analysis: The number of silver grains over the nucleus (indicating [³H]TdR incorporation) is counted. A significant increase in the net grain count per nucleus in the treated cells compared to the control cells indicates a positive result for DNA repair induction.[2]

In Vitro Micronucleus Assay in L929 Cells

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Cell Line: L929 mouse fibroblast cells are used.

-

Exposure: The cells are exposed to this compound at various concentrations for different time periods (e.g., 24 and 48 hours).[3]

-

Metabolic Activation: The assay can be performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of the parent compound and its metabolites. Interestingly, the presence of S9 fraction has been shown to decrease the number of micronucleated cells, suggesting a protective role of antioxidant enzymes like catalase and superoxide (B77818) dismutase present in the S9 mix.[5]

-

Cytokinesis Block: Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that have formed during the first mitosis after treatment.

-

Staining and Scoring: The cells are harvested, fixed, and stained (e.g., with Giemsa). The frequency of micronucleated cells is then scored by microscopic examination. A statistically significant, dose-dependent increase in the number of micronucleated cells is considered a positive result.[3]

Gene Mutation Assay at the HPRT Locus

This assay is designed to detect forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene in mammalian cells.

-

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or, as in the case of the related compound hydralazine, ARL 18 adult rat liver cells, is used.[4][6]

-

Treatment: The cells are treated with the test substance over a range of concentrations, both with and without metabolic activation.

-

Expression Period: After treatment, the cells are cultured for a period to allow for the expression of any induced mutations.

-

Mutant Selection: The cells are then plated in a selective medium containing a purine (B94841) analog, such as 6-thioguanine (B1684491) (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die. Mutant cells lacking a functional HPRT enzyme will survive and form colonies.

-

Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated. A dose-related increase in the mutant frequency that is statistically significant indicates a mutagenic effect.[6][7]

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of this compound is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent DNA damage. This triggers a cellular DNA damage response.

Proposed Mechanism of Dihydralazine-Induced Genotoxicity

Dihydralazine, as a hydrazine derivative, can undergo auto-oxidation, a process that can be catalyzed by metal ions. This leads to the formation of free radicals and reactive oxygen species such as superoxide anions and hydrogen peroxide.[1][8] These ROS can then directly interact with DNA, causing various types of damage, including single- and double-strand breaks and base modifications.

Caption: Proposed initial steps of Dihydralazine-induced genotoxicity.

DNA Damage Response Pathway

Once DNA damage occurs, it activates a complex signaling network known as the DNA Damage Response (DDR). For the related compound hydralazine, studies in leukemic T cells have shown the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase pathways.[9][10] These kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

Caption: Simplified DNA Damage Response pathway activated by Hydralazine.

Conclusion

The available in vitro data from multiple mammalian cell-based assays, including DNA repair, micronucleus formation, and gene mutation, consistently demonstrate the genotoxic potential of this compound. The proposed mechanism involves the generation of reactive oxygen species, leading to DNA damage and the activation of the DNA damage response pathway. This technical guide provides a consolidated resource for researchers and professionals to understand the genotoxic profile of this compound, highlighting the importance of careful consideration of its potential genetic risks. Further research to obtain more detailed quantitative dose-response data and to fully elucidate the intricate signaling pathways involved is warranted.

References

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxicity of the antihypertensive drugs hydralazine and dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of hydrazino-phtalazine antihypertensive drugs assessed by an in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the effect of cell transplantation on DNA repair in rat hepatocytes exposed to carbon tetrachloride (CCl 4 ) by DNA comet assay - Shabasheva - Toxicological Review [rjsocmed.com]

- 5. Influence of metabolic activation on the induction of micronuclei by antihypertensive drugs in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurofins.com [eurofins.com]

- 8. DNA CLEAVAGE AND DETECTION OF DNA RADICALS FORMED FROM HYDRALAZINE AND COPPER (II) BY ESR AND IMMUNO-SPIN TRAPPING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

Unraveling the Molecular Antihypertensive Mechanisms of Dihydralazine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine sulfate, a hydrazinophthalazine derivative, has been a long-standing therapeutic agent for the management of hypertension. Its primary clinical effect, the reduction of peripheral resistance, stems from a complex interplay of molecular interactions within the vasculature. This technical guide provides an in-depth exploration of the antihypertensive properties of this compound at the molecular level. We will dissect the key signaling pathways it modulates, present available quantitative data on its efficacy, and provide detailed experimental protocols for investigating its multifaceted mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and further explore the therapeutic potential of this compound and related compounds.

Introduction

This compound is a direct-acting vasodilator that exerts its antihypertensive effect primarily by relaxing arterial smooth muscle.[1] This leads to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[2] While its clinical utility is well-established, a complete understanding of its molecular targets and mechanisms of action is crucial for optimizing its therapeutic use and for the development of novel antihypertensive agents with improved efficacy and safety profiles. This guide will delve into the intricate molecular pharmacology of this compound, focusing on its interactions with key cellular signaling pathways.

Molecular Mechanisms of Action

The antihypertensive effect of this compound is not attributed to a single molecular target but rather to a combination of actions on vascular smooth muscle and endothelial cells. The principal mechanisms identified to date are detailed below.

Modulation of Intracellular Calcium Homeostasis

A cornerstone of Dihydralazine's vasodilatory action is its ability to lower the concentration of intracellular free calcium ([Ca²⁺]i) in vascular smooth muscle cells (VSMCs), a critical determinant of contractility.[3]

-

Inhibition of Calcium Influx: Dihydralazine has been shown to interfere with the influx of extracellular calcium into VSMCs.[3]

-

Inhibition of IP₃-Induced Calcium Release: A significant component of its action is the inhibition of inositol (B14025) 1,4,5-trisphosphate (IP₃)-mediated Ca²⁺ release from the sarcoplasmic reticulum (SR).[4] By blocking this pathway, Dihydralazine effectively uncouples vasoconstrictor signals from the contractile machinery.

Endothelium-Dependent Vasodilation: The Nitric Oxide Pathway

Dihydralazine can induce vasodilation through an endothelium-dependent mechanism involving the production of nitric oxide (NO).[5]

-

Stimulation of Nitric Oxide Synthase (eNOS): Dihydralazine can stimulate the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of NO.

-

Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses into the underlying VSMCs and activates soluble guanylate cyclase (sGC).

-

Increased cGMP and Vasorelaxation: sGC activation leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets that ultimately lead to a decrease in intracellular Ca²⁺ and vasorelaxation.[5]

Opening of Potassium Channels

Hydralazine (B1673433), a closely related compound, has been demonstrated to open high-conductance Ca²⁺-activated K⁺ (BKCa) channels in arterial smooth muscle.[6] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca²⁺ channels, thereby promoting vasodilation.[7] While direct evidence for Dihydralazine is less abundant, this remains a plausible contributing mechanism.

Inhibition of Prolyl Hydroxylases and HIF-1α Stabilization

A novel mechanism of action for hydralazine involves the inhibition of prolyl hydroxylase domain (PHD) enzymes.[8][9][10]

-

HIF-1α Stabilization: Inhibition of PHDs prevents the degradation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α).

-

Induction of Vasodilatory Genes: Stabilized HIF-1α translocates to the nucleus and induces the expression of several genes, some of which encode for vasodilatory mediators.[8][9][10]

Antioxidant Properties

Hydralazine has been shown to possess antioxidant properties by acting as a scavenger of reactive oxygen species (ROS).[11] By reducing oxidative stress in the vasculature, Dihydralazine may improve endothelial function and contribute to its overall antihypertensive effect.[12]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of Dihydralazine and the closely related hydralazine.

Table 1: Vasodilatory Potency of Hydralazine in Various Arteries

| Artery | Species | Agonist | IC50 / EC50 (µM) | Reference |

| Rabbit Pulmonary Artery | Rabbit | Phenylephrine | 16 ± 2 | [13] |

| Rabbit Aorta | Rabbit | Phenylephrine | 20 ± 1 | [13] |

| Rabbit Renal Artery | Rabbit | Norepinephrine | 0.14 | [14] |

| Rabbit Aorta | Rabbit | Phenylephrine | 17 | [4] |

| Rat Mesenteric Arteries (Pregnant) | Rat | Phenylephrine | 3.6 ± 0.3 | [1] |

| Human Fetal Placental Circulation | Human | KCl | 1900 | [5] |

Table 2: In Vivo Hemodynamic Effects of Dihydralazine/Hydralazine

| Parameter | Species/Condition | Dose | Effect | Reference |

| Cerebral Blood Flow | Human (Normotensive) | 6.25 mg i.v. | Median increase of 16-27% | [15] |

| Brachial Artery Diameter | Human (Hypertensive) | N/A | Reduced | [2] |

| Coronary Flow | Rat (Isolated Heart) | 1 µM | 28.8% increase | [6] |

| Hypotensive Response | Rat (Conscious) | 0.6 mg/kg/min | Reduced by 41% with Iberiotoxin | [6] |

| SR Ca²⁺ Leak (IC₅₀) | Mouse (Cardiomyocytes) | 0.0705 ± 0.0473 µM | Inhibition | [16] |

| NOX Activity (IC₅₀) | Mouse (Heart Homogenates) | 0.42 ± 0.23 mM | Inhibition | [16] |

| Ca²⁺ dependent ATPase and Phosphorylation (Half maximal inhibition) | Bovine (Carotid Arteries) | 20 µM | Inhibition | [17] |

Table 3: Effect of Hydralazine on Prolyl Hydroxylase (PHD) Activity

| Assay | Concentration | Inhibition | Reference |

| HIF–VHL Capture Assay | 50 µmol/L | 10% | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the antihypertensive properties of this compound.

Vasodilation Assay in Isolated Arterial Rings

Objective: To determine the vasodilatory potency (IC₅₀) of this compound on isolated arterial segments.

Materials:

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine or KCl for pre-constriction

-

This compound stock solution

-

Organ bath system with force transducers

-

Data acquisition system

Protocol:

-

Isolate arterial segments (e.g., thoracic aorta, mesenteric artery) from a suitable animal model (e.g., rat, rabbit).

-

Cut the artery into rings of 2-3 mm in length.

-

Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine or 60 mM KCl).

-

Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

-

Record the relaxation response after each addition.

-

Calculate the percentage of relaxation relative to the pre-contracted tone.

-

Plot the concentration-response curve and determine the IC₅₀ value.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To assess the effect of this compound on intracellular calcium levels in vascular smooth muscle cells.

Materials:

-

Cultured vascular smooth muscle cells (e.g., A7r5 cell line)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Vasoconstrictor (e.g., Angiotensin II, Phenylephrine)

-

Fluorescence microscopy system with ratiometric imaging capabilities

Protocol:

-

Seed VSMCs on glass coverslips and grow to 70-80% confluency.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a stable baseline [Ca²⁺]i.

-

Stimulate the cells with a vasoconstrictor to induce a calcium transient.

-

In a separate experiment, pre-incubate the cells with this compound for a defined period before adding the vasoconstrictor.

-

Compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound.

Nitric Oxide (NO) Production Assay

Objective: To quantify the effect of this compound on NO production in endothelial cells.

Materials:

-

Cultured human umbilical vein endothelial cells (HUVECs)

-

Griess Reagent System

-

Cell culture medium

-

This compound

Protocol:

-

Plate HUVECs in a multi-well plate and grow to confluence.

-

Replace the culture medium with fresh medium containing various concentrations of this compound.

-

Incubate for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Briefly, mix the supernatant with the Griess reagents and measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Patch-Clamp Electrophysiology for Potassium Channel Activity

Objective: To investigate the effect of this compound on the activity of BKCa channels in vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Intracellular and extracellular solutions with appropriate ionic compositions

-

This compound

Protocol (Inside-Out Patch Configuration):

-

Prepare isolated VSMCs using enzymatic digestion.

-

Form a high-resistance seal (giga-seal) between the micropipette filled with intracellular solution and the cell membrane.

-

Excise the patch of membrane by pulling the pipette away from the cell, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Apply a voltage clamp protocol to the patch to record single-channel currents.

-

Perfuse the bath with a solution containing this compound.

-

Record any changes in the open probability and conductance of the BKCa channels.

Visualizations

Signaling Pathways

Caption: Signaling pathways of this compound in the vasculature.

Experimental Workflow

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound exerts its antihypertensive effects through a sophisticated and multifaceted molecular mechanism. Its ability to modulate intracellular calcium, stimulate nitric oxide production, open potassium channels, inhibit prolyl hydroxylases, and exert antioxidant effects collectively contributes to its potent vasodilatory properties. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricate pharmacology of this important therapeutic agent. A deeper understanding of these molecular pathways will undoubtedly pave the way for the development of next-generation antihypertensive therapies with enhanced precision and efficacy.

References

- 1. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of vasodilating drugs on small and large arteries of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of hydralazine on tension and membrane potential in the rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies on the direct vasodilator effect of hydralazine in the isolated rabbit renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dihydralazine induces marked cerebral vasodilation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydralazine and Organic Nitrates Restore Impaired Excitation-Contraction Coupling by Reducing Calcium Leak Associated with Nitroso-Redox Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydralazine Sulfate: An In-depth Technical Guide to its Application as a Research Tool in Vasodilation Studies

For Researchers, Scientists, and Drug Development Professionals